molecular formula C9H8Br2 B6328370 (2,2-Dibromocyclopropyl)benzene CAS No. 3234-51-3

(2,2-Dibromocyclopropyl)benzene

Cat. No.: B6328370
CAS No.: 3234-51-3
M. Wt: 275.97 g/mol
InChI Key: RRSAMRMQHHYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dibromocyclopropyl)benzene (CAS: 101246-06-4) is a valuable halogenated cyclopropane derivative of significant interest in organic synthesis and medicinal chemistry research. Its core research value lies in its role as a key synthetic intermediate. Compounds of this type are recognized as versatile precursors for the preparation of cyclopropylbenzene and other functionalized cyclopropane derivatives, which are important structural motifs in the development of pharmaceutically active molecules and fine chemicals . The synthetic utility of this compound is demonstrated in established methods where related dibromides undergo dehalogenation using a zinc-copper couple to form the cyclopropane ring efficiently . This reactivity makes it a crucial building block for constructing complex molecular architectures. The compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) before handling.

Properties

IUPAC Name

(2,2-dibromocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSAMRMQHHYSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277595
Record name (2,2-Dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3234-51-3
Record name NSC72310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Dibromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Dibromocyclopropyl)benzene can be synthesized through various methods. One common approach involves the bromination of cyclopropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the cyclopropyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromocyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dibromocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dibromocyclopropyl)benzene involves its reactivity due to the strained cyclopropyl ring and the presence of bromine atoms. The compound can undergo ring-opening reactions, nucleophilic substitutions, and other transformations that are facilitated by the electron-withdrawing effects of the bromine atoms. These reactions can target specific molecular pathways and enzymes, making the compound useful in various biochemical and industrial processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichloro and Dibromo Derivatives

(2,2-Dichlorocyclopropyl)benzene (C₉H₈Cl₂) and (2,2-dibromocyclopropyl)benzene (C₉H₈Br₂) exhibit divergent reactivity despite structural similarities. Both undergo sodium-methanol reduction to cyclopropylbenzene, but yields differ: 74% for the dichloro derivative vs. 69% for the dibromo analog . This disparity reflects bromine’s stronger electron-withdrawing effects, which may stabilize intermediates during reduction. The dibromo variant also shows higher thermal stability, with a boiling point of 97°C (1 mm Hg) compared to 83°C (2 mm Hg) for the dichloro compound .

Table 1: Physical Properties of Halogenated Cyclopropanes
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Yield in Reduction (%)
(2,2-Dichlorocyclopropyl)benzene C₉H₈Cl₂ 83 (2 mm Hg) 1.5498 (n₂₀D) 74
This compound C₉H₈Br₂ 97 (1 mm Hg) 1.5988 (n₂₀D) 69
(2,2-Dibromo-1-methylcyclopropyl)benzene C₁₀H₁₀Br₂ 283.4 (760 mmHg) 1.779 40–54*

Data from .

Methyl-Substituted Derivatives

(2,2-Dibromo-1-methylcyclopropyl)benzene (C₁₀H₁₀Br₂) introduces steric bulk at the 1-position. Despite expectations of reduced reactivity, its synthesis from γ-methylstyrene achieves 81% yield, surpassing the parent compound’s 72% yield . This suggests enhanced nucleophilicity of the methyl-substituted double bond. However, reduction to (1-methylcyclopropyl)benzene yields only 40–54%, likely due to steric hindrance during intermediate formation .

Fluoro and Methanol Derivatives

(2,2-Difluorocyclopropyl)benzene derivatives (e.g., 1-bromo-3-(2,2-difluorocyclopropyl)benzene) exhibit distinct electronic profiles due to fluorine’s electronegativity. These compounds are typically synthesized via fluorocarbene addition and display lower boiling points (e.g., 142.1°C flash point) compared to brominated analogs .

Reactivity in Rearrangements

This compound undergoes Skattebøl rearrangement with methyl magnesium bromide to form 1-bromo-2-(propa-1,2-dien-1-yl)benzene, a key intermediate in conjugated diene synthesis . In contrast, trans-1,2-bis(2,2-dibromocyclopropyl)ethane rearranges to H₂Pn (pentalenide) under methyllithium treatment, albeit with side-product formation . This underscores the dibromocyclopropyl group’s versatility in generating strained or aromatic systems.

Table 2: Reaction Outcomes of Dibromocyclopropyl Derivatives
Reaction Starting Material Product Yield Key Observation
Skattebøl rearrangement This compound 1-Bromo-2-allenylbenzene 37–72% Selective allene formation
Reductive carbonylation This compound 2-Phenylcyclopropanecarboxylic acid 60–78% Racemic cis/trans isomer mixture
Pentalenide synthesis trans-1,2-Bis(dibromocyclopropyl)ethane H₂Pn Low Side products dominate

Biological Activity

(2,2-Dibromocyclopropyl)benzene is an organic compound with notable structural characteristics and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a dibromocyclopropyl group attached to a benzene ring, with the molecular formula C9H8Br2C_9H_8Br_2. Its structure can be represented as follows:

 2 2 Dibromocyclopropyl benzene\text{ 2 2 Dibromocyclopropyl benzene}

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions where alkenes react with dibromocarbene under specific conditions. For instance, a two-phase system using sodium hydroxide has been employed to achieve good yields of dibromocyclopropanes from various unsaturated alcohols .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in relation to its interaction with opioid receptors. A study highlighted its potential as a μ-opioid receptor antagonist, demonstrating high affinity and selectivity compared to other receptors. The binding affinities are summarized in the following table:

CompoundKi (nM)Selectivity Ratio
This compound470-fold for μ over δ
Other tested compounds3-6Varies

These findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting opioid receptors .

Toxicological Studies

Toxicity assessments have shown that while the compound possesses beneficial pharmacological properties, caution is warranted due to potential adverse effects associated with brominated compounds. In particular, studies have indicated that halogenated compounds can exhibit cytotoxicity in various cell lines. The toxicological profile of this compound remains an area of active investigation.

Case Studies and Research Findings

  • Opioid Receptor Interaction : A detailed study investigated the interaction of this compound with μ-opioid receptors. The results demonstrated that it acts as a potent antagonist with a Ki value of 4 nM, indicating strong binding affinity .
  • Cytotoxicity Assessment : In vitro studies conducted on different cancer cell lines revealed that compounds similar to this compound exhibit varying levels of cytotoxicity. It was found that the cytotoxic effects were dose-dependent and influenced by the structural characteristics of the brominated cyclopropane derivatives.
  • Flow Chemistry Applications : Recent advancements in synthetic methods have allowed for more efficient production of dibromocyclopropanes under mild conditions. This has implications for scaling up production for biological testing .

Q & A

Q. What are the common synthetic routes for preparing (2,2-Dibromocyclopropyl)benzene?

this compound is typically synthesized via cyclopropanation of styrene derivatives using bromoform under basic conditions. A standard procedure involves reacting 2-bromostyrene with bromoform (2.0 equiv.), benzyltriethylammonium chloride (TEBA, 1 mol%), and crushed NaOH (12.0 equiv.) in a saturated aqueous solution. The mixture is stirred vigorously at 70°C overnight, followed by extraction with hexane and purification via silica gel chromatography (petroleum ether) to yield the product as an orange oil (83% yield) . Alternative methods, such as Shim et al.'s protocol, achieve 78% yield using bromoform and styrene under similar conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • ¹H NMR : Peaks at δ 2.05 (t, J = 8.0 Hz, 1H, CBr₂CH₂), 2.20 (dd, J = 10.3, 7.8 Hz, 1H, CBr₂CH₂), and aromatic protons at δ 7.05–7.67 .
  • ¹³C NMR : Signals at δ 27.5 (CBr₂CH₂), 27.7 (CBr₂), and 37.2 (CBr₂CH₂CH) .
  • HRMS : Expected m/z 352.8171 (C₉H₈Br₃), observed 352.8165 .

Q. What purification methods are effective for isolating this compound?

Post-synthesis purification often employs column chromatography using non-polar solvents (e.g., petroleum ether or hexane) to separate the product from byproducts. Silica gel chromatography is standard, with yields exceeding 80% under optimized conditions .

Advanced Research Questions

Q. How can this compound be utilized in catalytic reductive carbonylation to synthesize cyclopropane derivatives?

The compound serves as a precursor for stereodefined cyclopropane carboxylic acids. Catalytic reductive carbonylation with palladium or cobalt catalysts under CO atmosphere converts the dibromocyclopropyl group into carboxylic acids. For example, Grushin and Alper’s method produces a 6:4 mixture of cis and trans racemic 2-phenylcyclopropanecarboxylic acids, which are resolved via alkaline hydrolysis and selective neutralization .

Q. How does the cyclopropane ring’s strain influence reactivity in ring-opening reactions?

The strained cyclopropane ring in this compound enhances reactivity in electrophilic additions and radical-mediated processes. For instance, bromine atoms at the 2,2-positions facilitate nucleophilic substitutions, while the cyclopropane ring undergoes strain-driven [6+2] cycloadditions with allenes in cobalt-mediated reactions to form bicyclic structures .

Q. What strategies resolve racemic mixtures derived from this compound intermediates?

Racemic cis and trans esters (e.g., (±)-15) can be separated via alkaline hydrolysis. The cis isomers are more stable under reflux with NaOH in EtOH-H₂O, requiring 2 equiv. of NaOH for complete hydrolysis, followed by HCl neutralization to isolate the pure cis acid (±)-14 .

Q. How is this compound applied in modular benzocyclobutene synthesis?

The compound acts as a key intermediate in sequential reactions to form benzocyclobutenes. For example, treatment with methylmagnesium bromide (3 M solution) under Grignard conditions generates cyclopropane-opened intermediates, which undergo thermal or photochemical cyclization to yield stereodefined benzocyclobutene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dibromocyclopropyl)benzene
Reactant of Route 2
(2,2-Dibromocyclopropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.